molecular formula C12H18ClNO3 B2656400 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride CAS No. 435345-25-8

3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride

Cat. No.: B2656400
CAS No.: 435345-25-8
M. Wt: 259.73
InChI Key: DPKYWRQUPGGJRX-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring a furan carboxamide scaffold and a piperidinylmethyl substitution pattern have been identified as a privileged chemotype in the development of small-molecule inhibitors for epigenetic targets. Specifically, close structural analogs of this compound have been investigated as potent, cell-permeable inhibitors of the histone acetyltransferase (HAT) p300/CBP, which is a critical regulatory enzyme in gene transcription and a potential therapeutic target for cancer therapy . These related inhibitors function by competing with the histone substrate, exhibiting high selectivity and strong activity against the proliferation of various tumor cell lines, including those associated with hormone-positive cancers . The structural motif of a five-membered heterocycle, such as furan, is a common feature in many therapeutic agents due to its favorable physicochemical properties and its role in molecular interactions . This product is intended for research purposes to further explore these and other biochemical mechanisms.

Properties

IUPAC Name

3-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-9-7-10(16-11(9)12(14)15)8-13-5-3-2-4-6-13;/h7H,2-6,8H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYWRQUPGGJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CN2CCCCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of 3-methylfuran-2-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as methanol or ethanol. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that piperidine derivatives can act against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of the piperidine ring in 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride suggests potential efficacy as an antimicrobial agent due to its structural similarity to known active compounds .

Neurological Applications

The compound has been explored for its effects on neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptors. Research indicates that compounds targeting these receptors may have applications in treating neurodegenerative diseases and cognitive disorders . The structural characteristics of this compound make it a candidate for further investigation in this area.

Anti-inflammatory Effects

Studies have suggested that antagonists of the P2Y14 receptor, which is involved in inflammatory responses, may benefit from modifications similar to those found in this compound. This opens avenues for developing anti-inflammatory drugs based on the structural framework of this compound .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Neurological ApplicationsIdentified as a potential antagonist for α7 nicotinic receptors, suggesting cognitive enhancement properties.
Antimicrobial ActivityDemonstrated efficacy against MRSA and other bacterial strains, highlighting its potential as an antibacterial agent.
Anti-inflammatory EffectsSuggested modifications could lead to effective anti-inflammatory agents targeting the P2Y14 receptor.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Furan vs. Thiophene Derivatives

Replacing the furan oxygen with sulfur (thiophene analogs) significantly alters lipophilicity and biological activity. Hollósy et al. (2012) demonstrated that thiophene derivatives (e.g., T1–T6) exhibited higher consistency between calculated logP (clogP) and antiproliferative activity (LD50) in A431 cells compared to furan analogs (F1–F6) . For example:

  • Thiophene T2 (N-(5-methylthiazol)-2-amide) : clogP = 2.8, LD50 = 12 µM.
  • Furan F2 (N-(5-methyl)-2-amide) : clogP = 2.1, LD50 = 25 µM.

The higher clogP of thiophene derivatives correlates with enhanced cellular uptake and potency but may increase off-target toxicity.

Piperidine vs. Morpholine Substituents

The morpholine analog, 3-Methyl-5-(morpholinomethyl)furan-2-carboxylic acid hydrochloride, differs by replacing piperidine with a morpholine ring. Morpholine’s oxygen atom introduces polarity, reducing logP (estimated ΔclogP ≈ -0.5) and improving solubility.

Substituent Position and Functional Groups

  • Methyl Group Position : In F2 (N-(5-methyl)-2-amide furan-2-carboxylic acid), the methyl group at position 5 resulted in LD50 = 25 µM, while F3 (4-methoxyphenyl substituent) showed LD50 = 45 µM. This highlights the importance of substituent placement for activity .
  • Amide vs. Piperidinylmethyl : Amide-containing analogs (e.g., F1–F6) generally exhibit lower lipophilicity than the target compound’s piperidinylmethyl group, which may enhance target binding in hydrophobic pockets.

Salt Forms and Solubility

The hydrochloride salt of the target compound contrasts with free acid forms (e.g., 5-(piperidin-1-ylmethyl)-2-furoic acid). The salt form increases solubility (>50 mg/mL estimated) compared to the free acid (<10 mg/mL), critical for intravenous administration .

Backbone Variations

  • Isoxazole Derivatives : 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid replaces furan with isoxazole, introducing an additional nitrogen atom that may alter hydrogen-bonding capacity .

Data Table: Key Parameters of Comparable Compounds

Compound Name Core Structure Substituents clogP (Est.) Solubility (mg/mL) LD50 (µM)
Target Compound Furan 3-Me, 5-(piperidinylmethyl) HCl 2.7 >50 N/A
3-Methyl-5-(morpholinomethyl)furan-2-carboxylic acid HCl Furan 3-Me, 5-(morpholinylmethyl) HCl 2.2 >70 N/A
F2 (N-(5-methyl)-2-amide) Furan 5-Me, amide 2.1 <10 25
T2 (N-(5-methylthiazol)-2-amide) Thiophene 5-Me, amide 2.8 <5 12
5-(Piperidin-1-ylmethyl)-2-furoic acid Furan 5-(piperidinylmethyl) 2.5 <10 N/A

Research Findings and Implications

Lipophilicity-Activity Relationship : Thiophene derivatives (higher clogP) show superior antiproliferative activity but may face toxicity challenges. The target compound’s intermediate clogP (2.7) balances solubility and permeability .

Salt Form Advantages : The hydrochloride salt enhances solubility without requiring prodrug strategies, streamlining formulation .

Structural Optimization : Piperidine’s six-membered ring may improve binding to targets with hydrophobic cavities compared to morpholine or smaller heterocycles.

Biological Activity

3-Methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride, with the CAS number 435345-25-8, is a compound of significant interest in medicinal chemistry. Its molecular formula is C12_{12}H18_{18}ClNO3_3, and it has a molecular weight of 259.73 g/mol. This compound is characterized by a furan ring and a piperidine moiety, which contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of furan-containing compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism often involves the activation of caspases and modulation of p53 expression, leading to programmed cell death .
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureImpact on Activity
Piperidine RingEnhances interaction with biological targets
Furan MoietyContributes to the compound's reactivity and binding affinity
Electron-Withdrawing GroupsOften increase potency in anticancer activity

Case Studies

  • Case Study on Anticancer Activity :
    In a study focusing on furan derivatives, compounds demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties. Flow cytometry assays revealed that these compounds could effectively induce apoptosis through caspase activation .
  • Case Study on Antimicrobial Activity :
    A series of furan derivatives were tested against bacterial strains, showing significant antimicrobial activity with MIC values comparable to established antibiotics. These findings suggest potential for developing new antimicrobial agents based on this scaffold .

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

  • Cytotoxicity : The compound has been shown to possess cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • Enzymatic Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in cancer progression, although further research is needed to elucidate these pathways .

Q & A

Q. What are the recommended synthetic routes for 3-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxylic acid hydrochloride?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For example, analogous piperidine-containing compounds often involve:

Alkylation : Reacting furan-2-carboxylic acid derivatives with piperidine-containing reagents under basic conditions (e.g., LDA in THF at -78°C).

Functionalization : Introducing the methyl group via nucleophilic substitution or catalytic methylation.

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or water).
Reaction optimization should include monitoring by TLC or HPLC, with yields dependent on stoichiometry and temperature control .

Q. How should researchers handle this compound given missing physicochemical data (e.g., solubility, partition coefficient)?

  • Methodological Answer : Key physicochemical properties (e.g., water solubility, logP) are unreported in available safety data sheets . To address this:
  • Solubility : Perform experimental determination using shake-flask methods in buffers (pH 1–12) and common solvents (DMSO, ethanol).
  • Partition Coefficient (logP) : Use reversed-phase HPLC with a calibration curve of known logP standards.
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation via LC-MS .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Purity : HPLC with UV detection (λ = 210–280 nm) and a C18 column; compare retention times against reference standards .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in DMSO-d6 to confirm methyl, piperidine, and furan moieties.
  • HRMS : High-resolution mass spectrometry for molecular ion validation (expected MW: 366.5 g/mol) .
  • Salt Form Verification : Ion chromatography to confirm HCl content .

Advanced Research Questions

Q. How can contradictory solubility or stability data across studies be resolved?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., solvent purity, temperature). To resolve:
  • Standardized Protocols : Use USP/Ph.Eur. guidelines for solubility testing.
  • Interlaboratory Studies : Collaborate with multiple labs to validate data under controlled conditions.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

  • Methodological Answer :
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • In-Use Stability : For biological assays, prepare fresh solutions in degassed PBS or DMSO, avoiding freeze-thaw cycles.
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation studies to enhance aqueous stability .

Q. How to design experiments to study the compound’s reactivity with common biochemical reagents?

  • Methodological Answer :
  • Reactivity Screening : Incubate the compound with nucleophiles (e.g., glutathione), electrophiles, or oxidizing agents (H2O2). Monitor adduct formation via LC-MS.
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under physiological pH/temperature .

Q. What computational methods predict the compound’s behavior in biological systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to putative targets (e.g., GPCRs) using software like GROMACS.
  • ADMET Prediction : Use QSAR models in platforms like SwissADME to estimate permeability, CYP inhibition, and toxicity.
  • Docking Studies : AutoDock Vina for binding affinity comparisons with structurally related opioids or enzyme inhibitors .

Q. How to address discrepancies in pharmacological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., cAMP inhibition for GPCR targets).
  • Metabolite Interference : Test for active metabolites via hepatic microsome incubations.
  • Batch Analysis : Compare activity across synthetic batches to rule out impurity effects .

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